Methyl beta-cyclodextrin
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Overview
Description
Methyl beta-cyclodextrin is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of cyclodextrin, a family of cyclic oligosaccharides used extensively in pharmaceuticals, food, and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl beta-cyclodextrin involves multiple steps, including the protection and deprotection of hydroxyl groups, methylation, and cyclization reactions. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can produce various functionalized cyclodextrin derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a host molecule in supramolecular chemistry, forming inclusion complexes with guest molecules. This property is exploited in catalysis, separation processes, and molecular recognition studies .
Biology
In biological research, this compound is used to enhance the solubility and stability of hydrophobic drugs, improving their bioavailability and therapeutic efficacy. It is also employed in drug delivery systems and as a stabilizer for proteins and enzymes .
Medicine
In medicine, this compound is investigated for its potential to reduce cholesterol levels and as a carrier for targeted drug delivery. Its ability to form inclusion complexes with various drugs makes it a valuable tool in pharmaceutical formulations .
Industry
In the food industry, this compound is used as a food additive to improve the solubility and stability of flavors and fragrances. It is also utilized in the cosmetic industry for similar purposes .
Mechanism of Action
The mechanism of action of this compound involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin derivative encapsulates hydrophobic molecules, enhancing their solubility and stability in aqueous environments. This property is leveraged in drug delivery, where the compound can encapsulate and release drugs in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
Beta-Cyclodextrin: A cyclic oligosaccharide with similar inclusion complex properties.
Hydroxypropyl-beta-cyclodextrin: A derivative with enhanced solubility and reduced toxicity.
Methyl-beta-cyclodextrin: Known for its ability to extract cholesterol from cell membranes.
Uniqueness
Methyl beta-cyclodextrin stands out due to its unique structural modifications, which enhance its solubility and stability compared to other cyclodextrin derivatives. These properties make it particularly valuable in applications requiring high solubility and stability .
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOUYRAONFXZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H94O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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